2-(4-(Chloromethyl)thiazol-2-YL)guanidine

Catalog No.
S1920330
CAS No.
81152-53-6
M.F
C5H7ClN4S
M. Wt
190.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-(Chloromethyl)thiazol-2-YL)guanidine

CAS Number

81152-53-6

Product Name

2-(4-(Chloromethyl)thiazol-2-YL)guanidine

IUPAC Name

2-[4-(chloromethyl)-1,3-thiazol-2-yl]guanidine

Molecular Formula

C5H7ClN4S

Molecular Weight

190.66 g/mol

InChI

InChI=1S/C5H7ClN4S/c6-1-3-2-11-5(9-3)10-4(7)8/h2H,1H2,(H4,7,8,9,10)

InChI Key

LUUXKXPRQLQHQR-UHFFFAOYSA-N

SMILES

C1=C(N=C(S1)N=C(N)N)CCl

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CCl

2-(4-(Chloromethyl)thiazol-2-yl)guanidine (CAS 81152-53-6), frequently procured and handled as its hydrochloride salt, is a critical electrophilic building block in pharmaceutical manufacturing. Structurally, it combines a 2-guanidinothiazole pharmacophore—essential for histamine H2-receptor binding—with a reactive 4-chloromethyl group. This bifunctional nature makes it the industry-standard precursor for synthesizing the blockbuster anti-ulcer medication Famotidine and related H2-antagonists. In industrial procurement, this compound is evaluated based on its purity, salt form stability, and immediate readiness for nucleophilic substitution reactions to form complex thioether linkages [1].

Procurement substitution with closely related thiazole analogs disrupts established API manufacturing workflows. Selecting the 4-hydroxymethyl analog necessitates an additional, harsh halogenation step (e.g., using thionyl chloride) before coupling can occur, increasing process time, waste generation, and safety risks. Conversely, while the 4-bromomethyl analog offers higher theoretical reactivity, it requires synthesis from 1,3-dibromoacetone, which is significantly more expensive and less stable than the 1,3-dichloroacetone used to produce the chloromethyl derivative. Furthermore, utilizing the free base instead of the hydrochloride salt compromises long-term storage stability and reduces solubility in the polar solvent systems (methanol/water) required for downstream coupling [1].

Elimination of Activation Steps in API Synthesis

The 4-chloromethyl group serves as a direct electrophile for nucleophilic attack by thiols (e.g., cysteamine derivatives). Using 2-(4-(chloromethyl)thiazol-2-yl)guanidine allows for a single-step thioether formation. In contrast, the 2-guanidino-4-hydroxymethylthiazole comparator requires a two-step process involving prior activation/chlorination, which introduces corrosive reagents into the workflow [1].

Evidence DimensionSynthetic steps to thioether intermediate
Target Compound Data1 step (direct nucleophilic substitution)
Comparator Or Baseline2-Guanidino-4-hydroxymethylthiazole (2 steps: activation + substitution)
Quantified Difference100% reduction in activation steps
ConditionsStandard industrial thioether coupling

Eliminating the chlorination step streamlines bulk API manufacturing and reduces hazardous waste generation.

Optimal Balance of Reactivity and Raw Material Cost

While brominated alkyls are generally more reactive, 2-(4-(chloromethyl)thiazol-2-yl)guanidine is the preferred industrial standard due to its derivation from 1,3-dichloroacetone. The comparator, 1-(4-bromomethyl-2-thiazolyl)guanidine, requires 1,3-dibromoacetone, which is significantly more expensive and prone to degradation. The chloromethyl variant provides sufficient electrophilicity for high-yield coupling (typically >80% in optimized processes) while maintaining superior raw material economics and shelf-life [1].

Evidence DimensionPrecursor stability and coupling yield
Target Compound DataDerived from stable 1,3-dichloroacetone; >80% coupling yield
Comparator Or Baseline1-(4-Bromomethyl-2-thiazolyl)guanidine (derived from unstable 1,3-dibromoacetone)
Quantified DifferenceMaintains >80% yield while eliminating unstable brominated precursors
ConditionsBulk pharmaceutical precursor sourcing and synthesis

Ensures scalable, cost-effective procurement without sacrificing the reactivity needed for API synthesis.

Enhanced Solubility and Stability via Hydrochloride Salt

For industrial applications, the compound is almost exclusively utilized as the hydrochloride salt (CAS 69014-12-6). The HCl salt exhibits high crystallinity and excellent solubility in the polar solvent mixtures (e.g., methanol/water) required for the subsequent coupling with S-(2-cyanoethyl)isothiourea. The free base comparator (CAS 81152-53-6) is less stable during prolonged storage and exhibits poorer dissolution kinetics in these critical solvent systems [1].

Evidence DimensionProcess solubility and storage stability
Target Compound DataHydrochloride salt (CAS 69014-12-6): Melting point 160-163 °C, highly crystalline
Comparator Or BaselineFree base (CAS 81152-53-6): Lower stability, poor dissolution
Quantified DifferenceDemonstrates defined melting point and crystalline stability vs. amorphous free base degradation
ConditionsMethanol/water solvent systems at standard reaction temperatures

Procuring the hydrochloride salt ensures reproducible dosing, rapid dissolution, and consistent yields in aqueous/alcoholic coupling reactions.

Commercial Synthesis of Famotidine and H2-Receptor Antagonists

As demonstrated by its optimized reactivity and cost-efficiency, this compound is the premier starting material for the bulk manufacturing of Famotidine. Its direct compatibility with cysteamine equivalents in single-step thioether coupling makes it indispensable for API production pipelines [1].

Development of Novel Thiazole-Based Therapeutics

The stable chloromethyl group provides a reliable handle for medicinal chemists to synthesize diverse libraries of 2-guanidinothiazole derivatives. It is particularly useful when exploring new histamine receptor ligands or modifying the pharmacokinetics of existing anti-ulcer scaffolds [2].

Synthesis of Functionalized Guanidine Probes

Because the hydrochloride salt form ensures excellent solubility in polar media, it is highly suitable for synthesizing fluorescently labeled ligands or complex molecular probes that require the 2-guanidinothiazole motif for target recognition [2].

XLogP3

0.2

Dates

Last modified: 08-16-2023

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